![molecular formula C27H24N2O3 B11098935 N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2,2-diphenylcyclopropanecarboxamide](/img/structure/B11098935.png)
N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2,2-diphenylcyclopropanecarboxamide
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Overview
Description
N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2,2-diphenylcyclopropanecarboxamide is a complex organic compound with a unique structure that includes a cyclopropane ring fused with an isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2,2-diphenylcyclopropanecarboxamide typically involves multiple stepsThe reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts, such as Lewis acids or transition metal complexes, can enhance the efficiency of the cyclopropanation step .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2,2-diphenylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2,2-diphenylcyclopropanecarboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of advanced materials with unique properties, such as high strength and thermal stability
Mechanism of Action
The mechanism of action of N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2,2-diphenylcyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropane-containing molecules and isoindole derivatives, such as:
- 5-amino-2,6-dioxooctahydro-1H-pyrrolo[2,1-d][1,5]oxazocine
- Trisubstituted hexahydro-isoindole-1,3-dione derivatives .
Uniqueness
What sets N-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-2,2-diphenylcyclopropanecarboxamide apart is its unique combination of a cyclopropane ring and an isoindole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C27H24N2O3 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
N-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)-2,2-diphenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C27H24N2O3/c30-24(21-14-27(21,15-7-3-1-4-8-15)16-9-5-2-6-10-16)28-29-25(31)22-17-11-12-18(20-13-19(17)20)23(22)26(29)32/h1-12,17-23H,13-14H2,(H,28,30) |
InChI Key |
GOCHBFGYAYKINT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)NC(=O)C5CC5(C6=CC=CC=C6)C7=CC=CC=C7 |
Origin of Product |
United States |
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